2-Methyl-4-(4-nitrophenyl)thiazole
Overview
Description
2-Methyl-4-(4-nitrophenyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a 4-nitrophenyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole compound and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrophenyl)thiazole typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 4-(4-nitrophenyl)thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-nitrophenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 5-position.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: The reduction of the nitro group yields 2-Methyl-4-(4-aminophenyl)thiazole.
Substitution: Electrophilic substitution can yield various halogenated thiazole derivatives.
Scientific Research Applications
2-Methyl-4-(4-nitrophenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of dyes and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-nitrophenyl)thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylthiazole: Lacks the nitro group, resulting in different chemical properties.
4-(4-Nitrophenyl)thiazole: Lacks the methyl group, affecting its reactivity and biological activity.
Uniqueness
2-Methyl-4-(4-nitrophenyl)thiazole is unique due to the presence of both the nitro and methyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-4-(4-nitrophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJAZKNRYIMHJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186772 | |
Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33102-81-7 | |
Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033102817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major fragmentation pathways observed for 2-Methyl-4-(4-nitrophenyl)thiazole under electron impact mass spectrometry?
A1: The research paper by [] highlights three prominent fragmentation pathways for this compound under electron impact conditions:
Q2: How was mass spectrometry used to identify the anaerobic microsomal nitroreduction product of this compound?
A2: The researchers utilized electron impact, chemical ionization, and high-resolution mass spectrometry to analyze the anaerobic microsomal metabolite of this compound []. By comparing the mass spectra of the metabolite with the parent compound and known fragmentation patterns, they definitively identified the metabolite as 2-Methyl-4-(4-aminophenyl)-thiazole. This finding indicates that the nitro group undergoes reduction in an anaerobic microsomal environment, likely a crucial metabolic transformation for this compound.
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